3-Chloro-5-fluoro Clodinafop Propargyl
Description
Properties
Molecular Formula |
C₁₇H₁₃ClFNO₄ |
|---|---|
Molecular Weight |
349.74 |
Synonyms |
(R)-Prop-2-yn-1-yl 2-(4-((3-chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoate |
Origin of Product |
United States |
Mechanism of Action and Biochemical Pathways
Inhibition of Acetyl-Coenzyme A Carboxylase (ACCase) in Susceptible Plants
The primary target of 3-Chloro-5-fluoro Clodinafop (B133158) Propargyl is the enzyme Acetyl-Coenzyme A Carboxylase (ACCase). pomais.comherts.ac.uk This inhibition is highly selective, primarily affecting the plastidic form of ACCase found in grasses, which explains the compound's efficacy against grass weeds while leaving most broadleaf crops unharmed. cymitquimica.com
Acetyl-Coenzyme A Carboxylase (ACCase) is a pivotal, biotin-dependent enzyme that catalyzes the first committed step in the de novo synthesis of fatty acids. nih.govnih.gov This two-step reaction involves the carboxylation of acetyl-CoA to produce malonyl-CoA. nih.gov Malonyl-CoA serves as the fundamental building block for the creation of long-chain fatty acids. smolecule.com These fatty acids are not only essential for energy storage but are critical components of cell membranes, cuticular waxes, and various signaling molecules. cymitquimica.com By providing the necessary malonyl-CoA, ACCase controls the rate-limiting step of this vital anabolic pathway, making its regulation crucial for plant life and development. cymitquimica.comsmolecule.com The inhibition of this enzyme effectively halts the production of lipids required for cell growth and integrity.
3-Chloro-5-fluoro Clodinafop Propargyl, like other APP herbicides, specifically targets the carboxyl-transferase (CT) domain of the ACCase enzyme. nih.gov The herbicidal molecule binds to this domain, competitively inhibiting the transfer of the carboxyl group to acetyl-CoA, thereby blocking the production of malonyl-CoA. herts.ac.uk Molecular docking and simulation studies have provided insights into the specific interactions that facilitate this inhibition. These studies indicate that the binding efficacy is influenced by the three-dimensional structure of the enzyme's active site. nih.gov Key amino acid residues within the binding site play a significant role; for instance, studies on clodinafop propargyl have highlighted the importance of residues like Trp1948 and Pro2001 in the binding process. nih.gov Mutations in the ACCase gene, such as the common Ile-2041-Val substitution, can alter the conformation of the active site, reducing the binding affinity of the herbicide and leading to resistance.
| Target Site Detail | Description of Interaction | Key Amino Acid Residues (Examples) |
| Enzyme Target | Acetyl-Coenzyme A Carboxylase (ACCase) | Not Applicable |
| Specific Domain | Carboxyl-Transferase (CT) Domain | Ile-2041, Trp1948, Pro2001 |
| Inhibition Type | Blocks the transfer of the carboxyl group to acetyl-CoA | Not Applicable |
| Binding Forces | Interactions within the active site pocket of the enzyme | Not Applicable |
Downstream Cellular and Physiological Disruptions in Target Organisms
The inhibition of ACCase initiates a series of downstream events that progressively lead to the death of the susceptible plant. The halt in fatty acid production starves the plant of essential lipids, leading to catastrophic failures at the cellular level, most prominently in rapidly growing tissues.
Fatty acids are the primary constituents of phospholipids, which form the lipid bilayers of all cellular and organellar membranes. The inhibition of fatty acid synthesis by 3-Chloro-5-fluoro Clodinafop Propargyl prevents the formation and repair of these membranes. cymitquimica.com This leads to a rapid loss of cell membrane integrity, causing the leakage of electrolytes and other essential cellular metabolites. cymitquimica.com The disruption of lipid metabolism also affects the production of cuticular waxes, which protect the plant from desiccation and external stressors. This breakdown in cellular containment and protection is a key factor in the herbicidal effect.
Meristematic tissues, the sites of active cell division and growth (e.g., in shoot and root tips), have a high demand for new membrane synthesis. cymitquimica.com Because 3-Chloro-5-fluoro Clodinafop Propargyl is translocated through the phloem to these growing points, the impact is most acute in these areas. google.comcymitquimica.com The inability to produce new lipids halts cell division and expansion. This cessation of growth is one of the earliest visible symptoms. The meristematic cells eventually discolor, disintegrate, and become necrotic, leading to the death of new leaves and the eventual collapse and death of the entire plant. cymitquimica.com
| Disruption Type | Physiological Consequence | Affected Tissues |
| Lipid Synthesis Blockade | Depletion of fatty acids required for membrane formation. | All tissues, especially meristems. |
| Membrane Dysfunction | Loss of integrity, leakage of cellular contents. | All living cells. |
| Growth Inhibition | Cessation of cell division and elongation. | Meristematic tissues (roots and shoots). |
| Necrosis | Disintegration and death of tissue, starting with new growth. | Young leaves, growing points. |
Environmental Fate and Transformational Dynamics
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of the chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis Kinetics and Influence of pH
Hydrolysis is a significant pathway for the degradation of clodinafop-propargyl (B133425), and its rate is highly dependent on the pH of the surrounding medium nih.govmsu.edu. The herbicide is relatively stable in acidic conditions but degrades rapidly under neutral and particularly alkaline conditions apvma.gov.au. The primary hydrolysis product is the clodinafop (B133158) acid apvma.gov.au.
The hydrolytic instability increases significantly as the pH moves from acidic to alkaline. The half-life of clodinafop-propargyl has been reported to be 184 days at a pH of 5, decreasing to 2.7 days at a pH of 7, and further reducing to just 2.2 hours at a pH of 9 nih.govepa.gov. This indicates that hydrolysis is a critical environmental fate process, especially in neutral to alkaline aquatic systems nih.gov.
Table 1: Hydrolysis Half-life of 3-Chloro-5-fluoro Clodinafop Propargyl at Different pH Levels
| pH | Half-life | Reference |
| 5 | 184 days | nih.govepa.gov |
| 7 | 2.7 days (64 hours) | nih.govapvma.gov.auepa.gov |
| 9 | 2.2 hours | nih.govapvma.gov.auepa.gov |
Photolysis in Aqueous and Solid Matrices
Photolysis, or degradation by light, is another key abiotic pathway for clodinafop-propargyl. While the parent compound shows no significant degradation on soil surfaces from photolysis, it degrades rapidly in aqueous solutions when irradiated apvma.gov.auepa.gov. Studies using sunlight and UV light on glass surfaces have shown that the photodegradation follows first-order kinetics researcher.life. However, degradation of clodinafop with UV radiation alone has been noted as negligible in some studies, with efficiency greatly improved by photocatalysts .
Several photoproducts have been identified following the irradiation of clodinafop-propargyl. The major identified photoproducts are:
2-[(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid researcher.lifeekb.eg
prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy)phenoxy]propanoate researcher.lifeekb.eg
Minor photoproducts have also been detected, including:
ethyl 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate researcher.lifeekb.eg
1-hydroxypropanyl-2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate researcher.lifeekb.eg
These major photoproducts were observed to reach maximum quantities on the 7th and 10th day of exposure and subsequently degraded within 15–20 days researcher.life.
The rate of photodegradation of clodinafop-propargyl has been shown to follow first-order kinetics researcher.life. This implies that the rate of degradation is directly proportional to the concentration of the herbicide. Kinetic models are essential for predicting the persistence of the compound in the environment under various light conditions scilit.commdpi.com. The Langmuir-Hinshelwood model, for example, is often used to describe the kinetics of photocatalytic degradation of organic compounds mdpi.com. While specific advanced kinetic models for clodinafop-propargyl are not extensively detailed in the provided results, the adherence to first-order kinetics provides a fundamental basis for modeling its environmental persistence researcher.life.
Biotic Degradation Pathways
Biotic degradation, driven by microorganisms, is a crucial process for the breakdown of clodinafop-propargyl in the environment.
Microbial Metabolism in Soil and Aquatic Environments
Microbial metabolism is the primary pathway for the degradation of clodinafop-propargyl in soil, proceeding rapidly with half-lives of less than a day in various soil types apvma.gov.auresearchgate.net. The initial and rapid step in its metabolism is the cleavage of the ester bond to form its corresponding free acid, clodinafop nih.govresearchgate.netnih.gov. This free acid is then further transformed by microorganisms nih.gov.
In a study on the metabolic fate in soil, the dissipation half-time (DT50) for clodinafop-propargyl was found to be well below one day, while the DT50 for its primary metabolite, clodinafop acid, was approximately 7 days nih.gov. Further transformation can lead to metabolites such as 2-(4-hydroxyphenoxy)-propionic acid nih.gov. Over time, a significant portion of the applied radioactivity becomes non-extractable, associating with fulvic and humic acids in the soil nih.gov.
Several bacterial strains capable of degrading clodinafop-propargyl have been isolated from soil. For instance, a strain identified as Pseudomonas sp. was shown to use the herbicide as a sole source of carbon, nitrogen, and energy, degrading 87.14% of an initial 80 mg/L concentration nih.govresearchgate.net. Another isolated bacterium, with high similarity to Rhodococcus wratislaviensis, was also capable of growing on clodinafop-propargyl as its sole carbon source nih.gov.
In aquatic sediment-water systems, a similar rapid degradation of clodinafop-propargyl to clodinafop acid is observed, with a dissipation half-time of less than one day for the parent compound researchgate.netnih.gov. The clodinafop acid metabolite is more persistent in these systems, with a DT50 of slightly over 28 days researchgate.netnih.gov. Mineralization to CO2 occurs, with a lag phase observed before significant mineralization begins researchgate.netnih.gov. A bacterium with high similarity to Nocardioides aromaticivorans has been isolated from sediment and shown to degrade the herbicide researchgate.netnih.gov.
Table 2: Dissipation Half-Times (DT50) of 3-Chloro-5-fluoro Clodinafop Propargyl and its Major Metabolite in Different Environments
| Compound | Environment | DT50 | Reference |
| 3-Chloro-5-fluoro Clodinafop Propargyl | Soil | < 1 day | apvma.gov.aunih.gov |
| 3-Chloro-5-fluoro Clodinafop Propargyl | Aquatic Sediment-Water System | < 1 day | researchgate.netnih.gov |
| Clodinafop (acid metabolite) | Soil | ~7 days | nih.gov |
| Clodinafop (acid metabolite) | Aquatic Sediment-Water System | >28 days | researchgate.netnih.gov |
Metabolism in Non-Target Plant Species and Crop Residues
Non-target plants and crop residues can also contribute to the metabolism of 3-Chloro-5-fluoro Clodinafop Propargyl, transforming the herbicide within their tissues.
Similar to microbial degradation, the primary metabolic step in plants is the rapid conversion of clodinafop-propargyl to Clodinafop acid . nih.govasianpubs.org Studies on wheat and tobacco cell cultures have identified several metabolites. In wheat, a more complex pattern of metabolites was observed compared to tobacco. nih.gov The identified primary products in wheat hydrolysates include:
Free acid Clodinafop
Hydroxy-Cf , which is hydroxylated at the pyridinyl moiety
4-(5-chloro-3-fluoropyridin-2-yloxy)phenol nih.gov
In tobacco, the main metabolite identified was Clodinafop acid. nih.gov
The rate at which plants metabolize 3-Chloro-5-fluoro Clodinafop Propargyl can vary between different species. Research comparing wheat and tobacco cell cultures has shown that the metabolization of the parent compound proceeded at a noticeably higher rate in wheat cells, especially when treated with the safener cloquintocet-mexyl (B1217157). nih.gov In contrast, tobacco cells showed a much more limited capacity to metabolize the compound beyond the initial cleavage to Clodinafop acid. nih.gov
Persistence and Dissipation in Environmental Compartments
The persistence of 3-Chloro-5-fluoro Clodinafop Propargyl in the environment is relatively short due to its rapid degradation. However, its primary metabolite, Clodinafop acid, can exhibit different persistence characteristics.
In Soil:
Clodinafop-propargyl: The parent compound degrades rapidly in soil, with reported half-lives ranging from as low as 0.5 to 1.5 days in aerobic soil metabolism studies. epa.gov Other studies have reported half-lives of 2.35 to 11.20 days. nih.gov
Clodinafop acid: The main metabolite, clodinafop acid, has a slightly longer persistence in soil, with half-lives reported to be between 1 to 2.4 days in aerobic soil metabolism studies. regulations.gov However, another source indicates a half-life of 33.6 days. epa.gov In field soil, the half-life of clodinafop has been observed to be around 3.44 days. researchgate.net
In Water/Sediment Systems:
Clodinafop-propargyl: Abiotic hydrolysis is a significant dissipation pathway, and its rate is pH-dependent. The half-life is 6.1 days at pH 7 and 3.9 days at pH 9. regulations.gov The dissipation half-time (DT50) in sediment-water systems is reported to be below 1 day. nih.govresearchgate.net
Clodinafop acid: In aerobic aquatic metabolism studies, clodinafop acid had a half-life of 41 days in the total water-sediment system. regulations.gov In anaerobic aquatic environments, it is considered moderately persistent. regulations.gov The DT50 for clodinafop acid in a sediment-water system was found to be slightly above 28 days. nih.govresearchgate.net
Interactive Data Table: Half-life of Clodinafop-propargyl and Clodinafop acid
| Compound | Environmental Compartment | Condition | Half-life (days) |
| Clodinafop-propargyl | Soil | Aerobic | 0.5 - 1.5 |
| Clodinafop-propargyl | Soil | - | 2.35 - 11.20 |
| Clodinafop-propargyl | Water | pH 7 | 6.1 |
| Clodinafop-propargyl | Water | pH 9 | 3.9 |
| Clodinafop-propargyl | Sediment-Water System | - | < 1 |
| Clodinafop acid | Soil | Aerobic | 1 - 2.4 |
| Clodinafop acid | Soil | Aerobic | 33.6 |
| Clodinafop acid | Soil | Field | 3.44 |
| Clodinafop acid | Water-Sediment System | Aerobic | 41 |
| Clodinafop acid | Sediment-Water System | - | > 28 |
Half-Life Studies in Soil and Water Systems (e.g., Sediment-Water Systems)
The persistence of 3-Chloro-5-fluoro Clodinafop Propargyl in the environment is largely dictated by its half-life in soil and water systems. Research indicates that this herbicide undergoes rapid degradation under various environmental conditions.
In soil, clodinafop-propargyl is characterized by a short half-life, primarily due to microbial metabolism. Studies have shown that the aerobic soil metabolism half-life of clodinafop-propargyl ranges from 0.5 to 1.5 days. nih.govepa.gov Other research has reported half-lives in soil between 2.35 and 11.20 days. nih.gov One study observed that in the top 0-30 cm of the soil profile, the mean half-lives were between 13.9 and 17.3 days. omicsonline.org The primary degradation pathway involves the rapid breakdown of the parent ester into its major metabolite, clodinafop acid. nih.govresearchgate.net This acid metabolite is also subject to further degradation, with an aerobic soil metabolism half-life of approximately 33.6 days. nih.govepa.gov More than 90% of this major metabolite dissipates within 10 days of application. researchgate.net
In aquatic environments, the degradation of clodinafop-propargyl is influenced by factors such as pH and microbial activity. The hydrolysis half-life of the compound is pH-dependent, with values of 184 days at pH 5, 2.7 days at pH 7, and shortening to 2.2 hours at pH 9. nih.govepa.gov In sediment-water systems, clodinafop-propargyl is rapidly cleaved to its free acid form, clodinafop. researchgate.netnih.gov The half-life (DT50) for the parent compound in these systems is less than one day, while the DT50 for the clodinafop acid metabolite is slightly above 28 days. researchgate.netnih.gov The total toxic residue half-life of clodinafop-propargyl and its acid metabolite is reported to be 46.57 days in aerobic aquatic environments and 344.67 days in anaerobic aquatic environments. regulations.gov
Table 1: Half-Life of Clodinafop-Propargyl and its Metabolite in Soil and Water
| Environment | Compound | Half-Life (t½) | Conditions |
|---|---|---|---|
| Soil | Clodinafop-propargyl | 0.5 - 1.5 days | Aerobic metabolism nih.govepa.gov |
| Soil | Clodinafop-propargyl | 2.35 - 11.20 days | Field conditions nih.gov |
| Soil | Clodinafop-propargyl | 13.9 - 17.3 days | 0-30 cm soil profile omicsonline.org |
| Soil | Clodinafop acid | 33.6 days | Aerobic metabolism nih.govepa.gov |
| Soil | Clodinafop acid | 1.89 - 3.01 days | Field conditions researchgate.net |
| Water | Clodinafop-propargyl | 184 days | pH 5 nih.govepa.gov |
| Water | Clodinafop-propargyl | 2.7 days | pH 7 nih.govepa.gov |
| Water | Clodinafop-propargyl | 2.2 hours | pH 9 nih.govepa.gov |
| Water-Sediment System | Clodinafop-propargyl | < 1 day | Aerobic researchgate.netnih.gov |
| Water-Sediment System | Clodinafop acid | > 28 days | Aerobic researchgate.netnih.gov |
| Aquatic Environment | Clodinafop-propargyl & Clodinafop acid | 46.57 days | Aerobic regulations.gov |
| Aquatic Environment | Clodinafop-propargyl & Clodinafop acid | 344.67 days | Anaerobic regulations.gov |
Sorption and Leaching Characteristics of Clodinafop-Propargyl and its Metabolites in Various Soil Types
The mobility of clodinafop-propargyl and its primary metabolite, clodinafop acid, in soil is a critical factor in determining their potential to reach groundwater. This mobility is largely governed by sorption and leaching processes, which are influenced by soil properties such as organic carbon content.
Clodinafop-propargyl is expected to have slight mobility in soil. nih.gov Soil organic carbon partition coefficients (Koc) derived from adsorption/desorption studies generally indicate strong adsorption to soil particles. An estimated Koc of 2,000 suggests that the parent compound will adsorb to suspended solids and sediment. nih.gov However, one study on a loamy sand soil showed moderate adsorption. Leaching tests have confirmed the low mobility of the parent ester, with only trace amounts of the unchanged compound found in the surface layer of some soils.
In contrast, the major metabolite, clodinafop acid, is considered to be mobile in soil. Due to the rapid degradation of clodinafop-propargyl, the adsorption and desorption behavior observed in studies often represents that of the clodinafop acid. regulations.gov Significant amounts of the acid metabolite have been shown to leach through various soil types. The mobility of clodinafop acid is greatly reduced when clodinafop-propargyl is aged in the soil for a period before leaching, with less than 5% of the applied amount being recovered as degradation products in the leachates after 28 days. Field dissipation studies have corroborated laboratory findings, showing rapid degradation and low leaching of the parent compound.
Table 2: Sorption and Leaching Characteristics
| Compound | Property | Finding | Implication |
|---|---|---|---|
| Clodinafop-propargyl | Soil Adsorption (Koc) | Estimated at 2,000 nih.gov | Slight mobility expected nih.gov |
| Clodinafop-propargyl | Leaching Potential | Low | Unlikely to contaminate groundwater |
| Clodinafop acid | Mobility | Considered mobile in soil | Potential for leaching |
| Clodinafop acid (aged) | Leaching Potential | Greatly reduced after 28 days | Lower risk of leaching over time |
Volatilization Potential from Environmental Surfaces
The volatilization of a pesticide from soil and water surfaces is another important aspect of its environmental fate. For clodinafop-propargyl, the potential for volatilization is considered to be low.
The Henry's Law constant, a measure of the tendency of a chemical to partition between air and water, is estimated to be 2.8 x 10⁻⁹ atm-cu m/mole for clodinafop-propargyl. nih.gov This low value suggests that volatilization from moist soil and water surfaces is not an important dissipation process. nih.gov
Furthermore, the vapor pressure of clodinafop-propargyl is 2.4 x 10⁻⁸ mm Hg at 25°C. nih.gov Based on this low vapor pressure, the compound is not expected to volatilize from dry soil surfaces. nih.gov Some studies have noted that upward movement of clodinafop-propargyl in the soil profile may be due to volatilization from deeper soil layers to the surface, a phenomenon known as the "wick effect". omicsonline.org
Table 3: Volatilization Potential of Clodinafop-Propargyl
| Parameter | Value | Interpretation |
|---|---|---|
| Henry's Law Constant | 2.8 x 10⁻⁹ atm-cu m/mole nih.gov | Not expected to be an important fate process from moist soil and water surfaces nih.gov |
| Vapor Pressure | 2.4 x 10⁻⁸ mm Hg at 25°C nih.gov | Not expected to volatilize from dry soil surfaces nih.gov |
Herbicide Resistance in Weed Populations
Mechanisms of Resistance Development
Weed populations have evolved sophisticated mechanisms to survive herbicide applications. These are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.net Both mechanisms can occur individually or be combined within a single plant or population, often resulting in cross-resistance to multiple herbicides with the same or different modes of action. awsjournal.orgbcpc.org
Target-site resistance (TSR) is a primary mechanism of resistance to clodinafop-propargyl (B133425) and other acetyl-CoA carboxylase (ACCase) inhibiting herbicides. nih.gov This form of resistance arises from genetic mutations in the gene encoding the ACCase enzyme, the specific protein targeted by these herbicides. unl.edu ACCase is crucial for the first committed step in fatty acid biosynthesis in grasses. unl.edu
Mutations, often single nucleotide polymorphisms (SNPs), result in an amino acid substitution in the ACCase protein. unl.edu This change alters the three-dimensional structure of the herbicide's binding site on the enzyme, reducing its binding affinity. unl.edunih.gov Consequently, the herbicide can no longer effectively inhibit the enzyme, allowing the plant to survive treatment.
Several amino acid substitutions in the ACCase gene have been identified that confer resistance. For instance, studies on Avena ludoviciana have identified mutations at positions 1781 (Isoleucine to Leucine) and 2041 (Isoleucine to Asparagine) that lead to resistance against ACCase inhibitors. nih.gov Similarly, mutations at positions 1781, 1999, 2027, 2041, 2078, 2088, and 2096 are known to confer varying levels of resistance to different ACCase-inhibiting chemical families. nih.gov The specific mutation determines the pattern of cross-resistance to other herbicides in the FOP, DIM (cyclohexanediones), and DEN (phenylpyrazoline) classes. nih.govnih.gov For example, an Isoleucine-to-Leucine substitution at position 1781 in the ACCase of Setaria viridis has been shown to provide resistance to sethoxydim. unl.edu
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site, without any modification of the target protein itself. researchgate.netnih.gov The most significant NTSR mechanism is enhanced herbicide metabolism, where resistant plants detoxify the herbicide at a faster rate than susceptible plants. researchgate.netyoutube.com This can confer broad cross-resistance to herbicides with different modes of action. nih.govfrontiersin.org
Two major enzyme families are primarily responsible for enhanced herbicide metabolism: Cytochrome P450 monooxygenases (P450s) and Glutathione (B108866) S-transferases (GSTs). frontiersin.orgplos.org These enzyme superfamilies are involved in Phase I and Phase II of xenobiotic detoxification in plants. researchgate.net
Cytochrome P450 Monooxygenases (P450s): These enzymes catalyze the initial breakdown of herbicide molecules, often through oxidation or hydroxylation. frontiersin.orgfrontiersin.org This initial step makes the herbicide less phytotoxic and prepares it for further degradation. Overexpression of specific P450 genes has been strongly linked to resistance to ACCase inhibitors in various grass weeds. frontiersin.org For instance, the use of P450 inhibitors like malathion (B1675926) has been shown to reverse resistance to clodinafop-propargyl in Avena fatua biotypes, confirming the role of P450-mediated metabolism. nih.gov
Glutathione S-Transferases (GSTs): Following the action of P450s, GSTs catalyze the conjugation of the modified herbicide metabolite with glutathione. plos.org This process increases the water solubility of the compound, making it easier to transport and sequester into vacuoles, effectively neutralizing its toxic effects. frontiersin.orgnih.gov The overexpression of GSTs has been identified as a key mechanism in multiple-herbicide resistant grass weeds. nih.gov Studies have demonstrated that GST inhibitors can synergize with herbicides like clodinafop-propargyl, restoring their efficacy against resistant black-grass (Alopecurus myosuroides) populations. nih.govnih.gov
Non-Target-Site Resistance (NTSR) Mechanisms: Enhanced Metabolism
Documented Cases of Resistance in Weed Species
Resistance to clodinafop-propargyl has been extensively documented in several problematic grass weed species, particularly wild oats, which are a major issue in cereal crops globally.
Wild oat, encompassing species like Avena fatua and Avena sterilis (including its subspecies ludoviciana), is one of the most significant weeds in wheat production. areeo.ac.ircabidigitallibrary.org The repeated use of ACCase inhibitors has led to the widespread evolution of resistant populations.
Studies have confirmed high levels of resistance to clodinafop-propargyl in numerous wild oat populations. areeo.ac.irtandfonline.com For example, dose-response assays on A. fatua biotypes from Pakistan revealed resistance indices ranging from 5 to 7, with some biotypes surviving double the recommended herbicide rate. cabidigitallibrary.org Similarly, research in Greece on A. sterilis found that all tested populations were at least four times more resistant to clodinafop-propargyl compared to susceptible populations. tandfonline.com In some cases, resistance is so high that even eight times the recommended rate fails to provide control. tandfonline.com Research in Spain identified A. sterilis populations with a resistance factor greater than 10 for clodinafop-propargyl. mdpi.com
The table below summarizes findings from various studies on clodinafop-propargyl resistance in Avena species.
| Weed Species | Location of Study | Key Findings | Resistance Level/Index (RI) | Citation |
|---|---|---|---|---|
| Avena fatua | Sargodha, Pakistan | Three biotypes confirmed resistant to clodinafop-propargyl. | RI range: 5 to 7 | cabidigitallibrary.org |
| Avena sterilis | Northern Greece | High levels of resistance found in all tested populations. | At least 4 times more resistant than susceptible populations. | tandfonline.com |
| Avena sterilis subsp. ludoviciana | Iran | 87.2% of 133 studied populations were classified as highly resistant. | High incidence of resistance linked to monoculture and repeated herbicide use. | areeo.ac.ir |
| Avena sterilis | Southern Spain | Two studied populations showed high resistance factors. | Resistance Factor > 10 | mdpi.com |
| Avena fatua | Bajio, Mexico | All sampled populations showed some degree of resistance. | RI range: 1.43 to 7.07 | nih.gov |
| Avena ludoviciana | Khuzestan, Iran | 52% of 50 sampled populations were resistant. | Widespread resistance detected across the province. | sbu.ac.ir |
Resistance to clodinafop-propargyl in wild oat species is not a localized issue but a global phenomenon, with resistant biotypes documented across major wheat-growing regions.
The table below illustrates the widespread geographic distribution of clodinafop-propargyl resistant Avena populations based on various research findings.
| Country/Region | Weed Species | Year of First Report/Study Period | Incidence/Remarks | Citation |
|---|---|---|---|---|
| Iran | Avena ludoviciana / A. sterilis | 2003 (First Report) / 2019 (Study) | Widespread. In a 2019 study, 87.2% of populations from 5 provinces were highly resistant. areeo.ac.ir Resistance also confirmed in Khuzestan and Kalaleh township. sbu.ac.irareeo.ac.ir | areeo.ac.irsbu.ac.irareeo.ac.irareeo.ac.ir |
| Greece | Avena sterilis | 2017-2019 (Study) | High levels of resistance documented in major wheat-growing areas in the north. | tandfonline.com |
| Pakistan | Avena fatua | 2018-2019 (Study) | Resistant biotypes confirmed in the Sargodha division of Punjab. | cabidigitallibrary.org |
| Mexico | Avena fatua | 1998 (First Report) / 2011 (Study) | Resistance to ACCase inhibitors reported in the Bajio region. | nih.govweedscience.org |
| Spain | Avena sterilis | 2020 (Study) | High levels of resistance found in populations from Southern Spain. | mdpi.com |
| Australia | Avena spp. | 2023 (Survey) | 22% of wild oat samples were resistant to clodinafop-propargyl across south-eastern Australia. | publish.csiro.au |
| Turkey | Avena sterilis | 2013-2015 (Study) | Resistant field percentage to clodinafop-propargyl was up to 48.98% in 2013, increasing to 62.5% in 2015 in Osmaniye. | dergipark.org.tr |
The high incidence of resistance is strongly correlated with agricultural practices, particularly continuous wheat monoculture and the repeated application of ACCase-inhibiting herbicides without rotating to different modes of action. areeo.ac.ir This underscores the critical need for integrated weed management strategies to mitigate the further evolution and spread of herbicide resistance.
Factors Contributing to Resistance Evolution and Spread
The development and dissemination of herbicide-resistant weed populations are influenced by a combination of agricultural practices and the inherent genetic plasticity of weeds. frontiersin.org Key factors include the intensity of herbicide use, the specific characteristics of the herbicide, and the biological and genetic traits of the weed species.
The practice of monoculture cropping, where the same crop is grown year after year in the same field, creates a consistent environment that favors the proliferation of specific weed species adapted to those conditions. usda.gov When this is combined with the repeated use of a single herbicide or herbicides with the same mode of action, such as clodinafop-propargyl, it imposes immense selection pressure on weed populations. ucanr.eduareeo.ac.ir
Research has demonstrated a direct link between the incidence of resistance and management practices in wheat fields. For instance, a 5-year study in Iranian wheat fields revealed that where no crop rotation was practiced and only clodinafop-propargyl was used for weed control, 100% of the winter wild oat (Avena sterilis subsp. ludoviciana) populations developed resistance. areeo.ac.ir Of these, 94% were classified as highly resistant and 6% as resistant. areeo.ac.ir This intense selection pressure effectively eliminates susceptible individuals, allowing resistant biotypes to thrive and reproduce, leading to a rapid increase in their frequency within the population. sprayers101.comucanr.edu Factors that increase the selection pressure for herbicide-resistant weeds include the reliance on a single herbicide mode of action, a lack of crop rotation, and an increase in reduced-tillage systems that depend heavily on chemical weed control. ucanr.edu
Herbicide resistance can manifest in two primary patterns: cross-resistance and multiple resistance. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides with the same mode of action. nih.gov For example, a mutation in the ACCase enzyme that confers resistance to clodinafop-propargyl may also provide resistance to other aryloxyphenoxypropionate (FOP) or cyclohexanedione (DIM) herbicides. researchgate.net Studies on Alopecurus myosuroides (blackgrass) have identified the Ile-1781-Leu mutation in the ACCase gene, which contributes to resistance against both propaquizafop (B1679619) and cycloxydim. researchgate.net
Multiple resistance is the phenomenon where a weed population or individual plant is resistant to herbicides from two or more different modes of action, due to the presence of two or more distinct resistance mechanisms. frontiersin.orgmdpi.com This can occur through the accumulation of different resistance genes via cross-pollination. nih.gov For instance, a population of Lolium multiflorum (Italian ryegrass) in China has been identified with multiple resistance to ACCase inhibitors (like clodinafop-propargyl), ALS inhibitors (like mesosulfuron-methyl), and PSII inhibitors (like isoproturon). mdpi.com This population exhibited a high resistance index of 44.12 to clodinafop-propargyl, alongside significant resistance to herbicides from other classes. mdpi.com Similarly, populations of Avena ludoviciana in Iran that are resistant to clodinafop-propargyl have shown negative cross-resistance, meaning they are significantly more sensitive to herbicides with different modes of action, such as sulfosulfuron (B120094) and a mixture of mesosulfuron, iodosulfuron, and diflufenican. tabrizu.ac.ir The stacking of different resistance mechanisms within a single plant or population presents a formidable challenge for chemical weed control. frontiersin.org
Implications of Resistance for Sustainable Weed Management
The spread of herbicide resistance has profound implications for the long-term sustainability of weed management strategies. It necessitates a shift away from reliance on single chemical solutions towards more integrated approaches that incorporate diverse control tactics. researchgate.net
Dose-response assays are fundamental tools for confirming and quantifying herbicide resistance in weed populations. mdpi.com These experiments involve treating suspected resistant and known susceptible populations with a range of herbicide doses and measuring the biological response, such as plant survival or biomass reduction. mdpi.comresearchgate.net From this data, key metrics like the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth) or the LD₅₀ (the dose required to kill 50% of the population) can be calculated. mdpi.commdpi.com
The Resistance Index (RI), also known as the resistance factor (RF), is then determined by dividing the GR₅₀ or LD₅₀ value of the resistant population by that of the susceptible population. mdpi.com The RI provides a quantitative measure of the level of resistance. For example, a study on Lolium rigidum populations resistant to clodinafop-propargyl reported resistance indices ranging from 20.4 to 316.3 based on fresh weight reduction (GR₅₀). mdpi.com In another case, Avena sterilis populations in Spain showed a resistance factor of over 10 for clodinafop-propargyl. mdpi.com These high RI values indicate that significantly higher herbicide doses are needed to control the resistant populations, often rendering field applications ineffective and economically unviable.
Table 1: Dose-Response Data for Clodinafop-Propargyl on Resistant and Susceptible Weed Populations An interactive table summarizing findings from dose-response assays.
| Weed Species | Population | Parameter | Value (g a.i. ha⁻¹) | Resistance Index (RI) | Source |
| Lolium rigidum | HF (Susceptible) | GR₅₀ | 5.8 | - | mdpi.com |
| Lolium rigidum | HF (Susceptible) | LD₅₀ | 6.9 | - | mdpi.com |
| Lolium rigidum | AH3 (Resistant) | GR₅₀ | 1834.6 | 316.3 | mdpi.com |
| Lolium rigidum | AH3 (Resistant) | LD₅₀ | 1202.0 | 174.2 | mdpi.com |
| Lolium rigidum | BO2 (Resistant) | GR₅₀ | 118.3 | 20.4 | mdpi.com |
| Lolium rigidum | BO2 (Resistant) | LD₅₀ | 200.8 | 29.1 | mdpi.com |
| Avena sterilis | Susceptible | LD₅₀ | 11.4 | - | mdpi.com |
| Avena sterilis | bio 2 (Resistant) | LD₅₀ | 130.3 | 11.4 | mdpi.com |
| Lolium multiflorum | HS (Susceptible) | GR₅₀ | 2.13 | - | mdpi.com |
| Lolium multiflorum | MHR (Resistant) | GR₅₀ | 94.0 | 44.12 | mdpi.com |
The evolution of herbicide resistance is not always without consequences for the weed. The genetic mutations that confer resistance can sometimes result in a "fitness cost," which is a reduction in the plant's survival and reproductive capacity in the absence of the herbicide. nih.govresearchgate.net These costs can arise from direct effects of the mutation, such as a less efficient target enzyme, or from the diversion of plant resources to detoxification mechanisms. nih.govresearchgate.net
However, the presence and magnitude of fitness costs are not universal and depend on the specific resistance mutation, the weed's genetic background, and environmental conditions. mdpi.comnih.gov For example, in Lolium rigidum populations resistant to clodinafop-propargyl, studies have shown that the Ile-1781-Leu mutation in the ACCase gene did not appear to generate a significant fitness cost. mdpi.com In contrast, another mutation at the 2041 position in the same gene did result in fitness costs under certain conditions. mdpi.com Some research has even found fitness advantages in resistant weeds, where the resistance mechanism is linked to enhanced growth or stress tolerance even without herbicide application. mdpi.com Understanding the fitness costs associated with different resistance mechanisms is crucial, as it may be possible to exploit these costs in management strategies, for example, by using crop rotations or cultivation practices that place resistant weeds at a competitive disadvantage. nih.gov
Efficacy and Selectivity in Agricultural Systems
Efficacy against Target Weed Species
This herbicide is recognized for its control over a range of annual grass weeds that commonly infest cereal crops.
Research has consistently demonstrated the high efficacy of clodinafop-propargyl (B133425) in controlling several economically important grass weeds. Studies have shown it to be very effective against wild oats (Avena fatua), green foxtail (Setaria viridis), Persian darnel (Lolium persicum), and volunteer canary grass (Phalaris canariensis). It is also effective against other species such as Alopecurus myosuroides, Phalaris spp., Poa trivialis, and Setaria spp.
| Target Weed Species | Efficacy Level |
| Wild Oats (Avena fatua) | Very Effective |
| Green Foxtail (Setaria viridis) | Very Effective |
| Persian Darnel (Lolium persicum) | Very Effective |
| Volunteer Canary Grass (Phalaris canariensis) | Very Effective |
| Little seed canary grass (Phalaris minor) | Very Effective |
| Annual blue grass (Poa annua) | Very Effective |
| Wild barley (Hordeum jubatum) | Not Effective |
| Downy brome (Bromus tectorum) | Not Effective |
The performance of 3-Chloro-5-fluoro Clodinafop-Propargyl can be influenced by application rates and environmental factors.
Controlled environment studies have indicated that the herbicide's efficacy is optimized when applied to plants in moist soil and warm temperatures, ranging from 20-30°C. Conversely, its effectiveness is diminished when applied to plants in dry soil or at lower temperatures of 10°C.
Freezing temperatures can also impact performance. While freezing prior to application does not appear to affect efficacy, freezing after application has been shown to significantly reduce the herbicide's effectiveness. Furthermore, rainfall shortly after application can negatively influence control. Rainfall within two hours of application has been found to reduce efficacy, though rainfall occurring four hours or more after application had no significant effect.
Crop Selectivity and Tolerance
A key attribute of this herbicide is its selectivity, allowing for weed control within growing cereal crops without causing significant damage.
3-Chloro-5-fluoro Clodinafop-Propargyl is selective for use in all varieties of wheat, rye, and triticale. Research has confirmed that these crops exhibit excellent tolerance to the herbicide at various application rates.
| Crop | Tolerance Level |
| Wheat | Excellent |
| Triticale | Excellent |
| Rye | Excellent |
| Barley | Not specified |
Crop tolerance to herbicides is broadly achieved through metabolic and non-metabolic mechanisms. Metabolic tolerance involves the crop's ability to detoxify the herbicide before it can cause harm.
To enhance crop safety, 3-Chloro-5-fluoro Clodinafop-Propargyl is often formulated with a safener. Safeners are chemical agents that protect crops from herbicide injury by boosting the crop's natural ability to metabolize the herbicide.
Cloquintocet-mexyl (B1217157) is a commonly used safener with clodinafop-propargyl. It works by being rapidly absorbed by the crop's leaves and roots and translocated to the growing points. There, it stimulates the expression of genes that produce herbicide-detoxifying enzymes, thus enhancing the crop's tolerance.
Metcamifen is another example of a herbicide safener, though it is primarily noted for its use in protecting corn from sulfonylurea herbicides by a similar mechanism of enhancing herbicide metabolism.
Mechanisms of Crop Tolerance (e.g., Differential Metabolism, Safeners)
Interactions with Other Herbicides and Adjuvants
The herbicidal activity of 3-Chloro-5-fluoro Clodinafop (B133158) Propargyl, a member of the aryloxyphenoxypropionate chemical family, can be significantly influenced by the presence of other active ingredients and formulation additives. google.com These interactions are critical in agricultural settings for developing effective and broad-spectrum weed management strategies.
Synergistic or Antagonistic Effects in Tank Mixtures
Tank mixing herbicides is a common agricultural practice aimed at broadening the spectrum of controlled weeds and managing herbicide resistance. The resulting interaction between the mixed herbicides can be synergistic, antagonistic, or additive.
Research has explored various combinations of Clodinafop-propargyl with other herbicides, revealing synergistic effects. A patent for a synergistic herbicidal composition describes a novel mixture of Clodinafop-propargyl, Fomesafen, and Chlorimuron ethyl. google.com This combination is designed for effective control of a wide range of weeds, including narrow-leaved weeds, broad-leaved weeds, and sedges, particularly in soybean crops. google.com The synergy allows for a broader control spectrum than what Clodinafop-propargyl, which primarily targets grasses, could achieve alone. google.com
Another patented composition demonstrates a synergistic effect between Clodinafop-propargyl and a compound from the pyridine-2-carboxylic acid family, specifically 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. google.com This mixture provides enhanced weed control in various crops, including cereals, corn, and soybeans. google.com The combination targets the Acetyl-CoA carboxylase (ACCase) enzyme, which is inhibited by Clodinafop-propargyl, along with the mode of action of the second compound, leading to a more potent herbicidal effect on undesirable vegetation. google.com
The following table summarizes research findings on the synergistic effects of Clodinafop-propargyl in tank mixtures.
| Herbicide Combination | Target Weeds | Crop | Observed Effect |
| Clodinafop-propargyl + Fomesafen + Chlorimuron ethyl | Narrow-leaved weeds, Broad-leaved weeds, Sedges | Soybean | Synergistic |
| Clodinafop-propargyl + 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Undesirable vegetation | Rice, Cereals, Wheat, Barley, Corn, Soybean, etc. | Synergistic |
Influence of Surfactants and Formulation Components on Efficacy
The efficacy of post-emergence herbicides like Clodinafop-propargyl is heavily dependent on their absorption through the waxy cuticle of plant leaves. Surfactants and other adjuvants are therefore crucial components of spray solutions, as they can significantly enhance herbicide performance. researchgate.netresearchgate.net
Studies have shown that the addition of surfactants improves the efficacy of Clodinafop-propargyl in controlling weeds like wild oat (Avena ludoviciana). cropj.com The primary mechanism is the reduction of the surface tension of the spray solution, which allows for better spreading and contact of the herbicide on the leaf surface. cropj.com For instance, a study comparing a nonionic surfactant (Citogate) and a cationic surfactant (Frigate) found that both improved the performance of Clodinafop-propargyl. cropj.com Citogate was found to be more effective in reducing the surface tension of the spray solution compared to Frigate, leading to higher herbicidal activity. cropj.com This enhanced performance is particularly important under conditions of rainfall, as improved absorption reduces the amount of herbicide washed off the leaves. cropj.com
The table below shows the effect of different surfactants on the surface tension of a Clodinafop-propargyl solution.
| Solution | Static Surface Tension (mN/m) |
| Water | 72.24 |
| Clodinafop-propargyl alone | 57.39 |
| Clodinafop-propargyl + Frigate (0.3% v/v) | 37.99 |
| Clodinafop-propargyl + Citogate (0.3% v/v) | 31.84 |
Data sourced from a study on wild oat control. cropj.com
Further research has demonstrated that adjuvants such as Propel™ and Adigor® are physically compatible in tank mixtures with Clodinafop-propargyl and enhance its effectiveness in controlling wild oats. researchgate.net When comparing the two, the addition of Propel™ to Clodinafop-propargyl resulted in higher herbicidal activity than the addition of Adigor®. researchgate.net The benefit of these adjuvants was noted to be greater for Clodinafop-propargyl compared to other tested herbicides like haloxyfop-p-methyl (B57761) and difenzoquat-methyl-sulfate. researchgate.net The use of such adjuvants can optimize herbicide efficacy, potentially allowing for reduced application rates and minimizing environmental impact. researchgate.netresearchgate.net
A mixture of the surfactants Citogate and Frigate, termed "citofrigate," also demonstrated a significant enhancement of Clodinafop-propargyl's efficacy. researchgate.net The study found that the synergistic action of the combined surfactants led to a greater reduction in surface tension and improved control of wild oat. researchgate.net
Analytical Methodologies for Environmental and Biological Matrices
Extraction and Cleanup Procedures for Complex Matrices (e.g., Soil, Plant Tissue, Water)
Effective extraction and cleanup are critical for removing interfering substances from the sample matrix, thereby enhancing the accuracy and sensitivity of subsequent analysis.
Soil: A common approach involves solvent extraction using an acetone-buffer mixture at pH 3. epa.gov The sample is shaken and filtered, and the process is repeated to ensure exhaustive extraction. epa.gov Another method uses ethyl acetate (B1210297) after moistening the soil sample with a few drops of ammonia. isws.org.in For cleanup, solid-phase extraction (SPE) with C18 cartridges is frequently employed. epa.gov The analytes are adsorbed onto the cartridge and then selectively eluted. epa.gov Further cleanup can be achieved through liquid-liquid partitioning into solvents like hexane-diethyl ether or dichloromethane. epa.govepa.gov
Plant Tissue: Samples are typically homogenized and extracted with a solvent such as acetonitrile (B52724) or acetone (B3395972). epa.govnyxxb.cn For fatty matrices, a partitioning step with hexane (B92381) is used to remove co-extracted lipids. epa.gov Cleanup often involves a multi-stage process using both C18 and silica (B1680970) SPE cartridges to separate the parent ester from its acid metabolite. epa.gov
Water: In sediment-water systems, water phases can be extracted with ethyl acetate. nih.gov The rapid degradation of clodinafop-propargyl (B133425) to clodinafop (B133158) acid in these systems necessitates methods capable of analyzing both compounds. nih.gov
QuEChERS Method: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is increasingly popular for multi-residue analysis in food and agricultural samples. researchgate.netselectscience.net This procedure involves an extraction step with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium acetate) to induce phase separation. sigmaaldrich.comyoutube.com This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step, where an aliquot of the extract is mixed with a sorbent like primary secondary amine (PSA) to remove interferences such as organic acids and sugars. researchgate.netsigmaaldrich.com
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating clodinafop-propargyl from its metabolites and matrix components before quantification.
HPLC with UV or Photodiode Array (PDA) detection is a widely used technique for the quantification of clodinafop-propargyl residues. isws.org.innyxxb.cnnih.gov The separation is typically achieved using a reversed-phase C18 column. isws.org.incipac.org The mobile phase commonly consists of a mixture of acetonitrile and water, sometimes acidified with phosphoric or formic acid to improve peak shape. isws.org.insielc.com Detection is performed at a wavelength where the analyte exhibits strong absorbance, such as 215 nm or 305 nm. isws.org.incipac.org While robust, HPLC-UV methods may have higher limits of detection compared to mass spectrometry and can be susceptible to interference from co-eluting matrix components. epa.gov
Table 1: Example HPLC-UV/PDA Conditions for Clodinafop-Propargyl Analysis
| Parameter | Condition 1 | Condition 2 | Source |
|---|---|---|---|
| Column | C18 (ODS), 250 mm x 4.6 mm | Nucleosil C18, 250 mm x 4.6 mm, 5 µm | isws.org.in, cipac.org |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Acetonitrile and acidified water | isws.org.in, cipac.org |
| Flow Rate | 1.0 mL/min | Not Specified | isws.org.in |
| Detection Wavelength | 215 nm | 305 nm | isws.org.in, cipac.org |
| Injection Volume | 20 µL | Not Specified | isws.org.in |
For trace-level quantification and unambiguous identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. researchgate.netnih.govepa.gov This technique couples the separation power of LC with the precise detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected and fragmented. massbank.eu Specific fragment ions (product ions) are then monitored, creating a highly selective analytical method known as Multiple Reaction Monitoring (MRM).
LC-MS/MS is essential for studying the dissipation of clodinafop-propargyl, as it can simultaneously measure the parent compound and its primary metabolite, clodinafop acid, at very low concentrations in complex matrices like soil and wheat plants. researchgate.netnih.gov
Table 2: Example LC-MS/MS Parameters for Clodinafop-Propargyl
| Parameter | Value | Source |
|---|---|---|
| Instrument | LC-ESI-QTOF | massbank.eu |
| Ionization Mode | Positive ESI | massbank.eu |
| Precursor Ion [M+H]⁺ | m/z 350.059 | massbank.eu |
| Primary Use | Trace residue analysis and metabolite identification | nih.gov, epa.gov |
| Limit of Quantitation (LOQ) | As low as 0.005 ppm in soil for metabolites | epa.gov |
Enantioselective Analysis of Clodinafop-Propargyl
Clodinafop-propargyl is a chiral compound, existing as two enantiomers (R and S isomers). cipac.org Since the herbicidal activity is primarily associated with the R-enantiomer, methods to separate and quantify the individual enantiomers are important. This is achieved using enantioselective or chiral chromatography. cipac.orgnih.gov
The analysis typically involves a specialized chiral stationary phase (CSP) that can differentiate between the enantiomers. nih.gov For clodinafop-propargyl, a Nucleodex β-PM EC column has been used. cipac.org The mobile phase for such separations might consist of methanol, water, and a buffer like triethyl ammonium (B1175870) acetate, with UV detection at a suitable wavelength, such as 230 nm. cipac.org The ability to perform enantioselective analysis is crucial for understanding the environmental fate and metabolic pathways of the active and inactive isomers. researchgate.net
Method Validation and Quality Control in Research Studies
To ensure the reliability and accuracy of analytical data, methods must be rigorously validated according to international guidelines. mhlw.go.jpeurl-pesticides.eu Validation demonstrates that a method is fit for its intended purpose. Key performance parameters evaluated during validation include:
Selectivity: The ability to measure the analyte without interference from matrix components, assessed by analyzing blank samples. mhlw.go.jp
Linearity: The demonstration of a proportional relationship between analyte concentration and instrument response over a defined range. eurl-pesticides.eu
Accuracy (Trueness): The closeness of the measured result to the true value, typically determined through recovery studies on spiked samples. Recoveries are often expected to be within the 70-120% range. nyxxb.cnresearchgate.net
Precision: The degree of agreement among repeated measurements under specified conditions, expressed as the relative standard deviation (RSD). RSD values are typically required to be below 20%. nyxxb.cnresearchgate.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nyxxb.cnepa.gov For clodinafop-propargyl and its metabolite, LOQs in various matrices have been reported in the range of 0.01 to 0.05 mg/kg. nyxxb.cn
Matrix Effects: In LC-MS/MS analysis, co-eluting matrix components can suppress or enhance the analyte signal. These effects are evaluated and often compensated for by using matrix-matched calibration standards. researchgate.neteurl-pesticides.eu
Table 3: Typical Method Validation Parameters for Clodinafop Analysis
| Parameter | Typical Acceptance Criteria / Finding | Source |
|---|---|---|
| Accuracy (Recovery) | 70-120% (e.g., 80.4% to 92.5% for parent; 71.7% to 83.8% for metabolite) | nyxxb.cn, researchgate.net |
| Precision (RSD) | < 20% (e.g., 1.5% to 6.0%) | nyxxb.cn, researchgate.net |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg in wheat and soil | nyxxb.cn |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | researchgate.net |
Ecological Impact and Environmental Risk Assessment Excluding Human Health
Environmental Risk Modeling and Assessment Methodologies (e.g., POCER indicator)
To estimate potential environmental exposure and risk, regulatory agencies and researchers use various models and assessment methodologies.
Exposure Modeling: The U.S. Environmental Protection Agency (EPA) has used models such as the Pesticide Water Calculator (PWC), SCI-GROW (for groundwater), and PRZM/EXAMS (for surface water) to estimate environmental concentrations (EECs) of clodinafop-propargyl (B133425) and its acid degradate. epa.govepa.gov These models use data on the chemical's properties, environmental fate, and use patterns to predict concentrations in different environmental compartments, which are then compared to ecotoxicological endpoints to assess risk. epa.gov The assessments often use a total toxic residue (TTR) approach, which combines the concentrations of the parent compound and its toxicologically relevant metabolites. epa.gov
POCER Indicator: The Pesticide Occupational and Environmental Risk (POCER) indicator is a tool developed to evaluate risks from pesticides to human health and the environment. researchgate.netresearchgate.net A study conducted in Turkey used the POCER indicator to assess the risk of several herbicides used in wheat cultivation, including clodinafop-propargyl. researchgate.net The risk indices in POCER are calculated as the ratio of the predicted environmental concentration (PEC) to a toxicological reference value. researchgate.net The assessment in Turkey found that clodinafop-propargyl had a moderate potential risk for aquatic organisms (risk value of 0.358) and bees (risk value of 0.419), where a value approaching 1.0 indicates a higher risk. researchgate.net
Strategies for Mitigating Ecological Exposure and Risk
Several strategies are employed to minimize the potential for clodinafop-propargyl to adversely affect the environment.
Regulatory and Label-Based Mitigation: Regulatory bodies like Canada's Pest Management Regulatory Agency require specific risk mitigation measures on product labels. These are legally binding and include:
Spray Buffer Zones: Mandatory buffer zones are required to protect sensitive terrestrial and aquatic habitats from spray drift. publications.gc.cacanada.cacanada.ca
Runoff Reduction: Precautionary label statements advise against application on sites prone to runoff or when heavy rain is forecasted. publications.gc.cacanada.ca
Hazard Statements: Labels must include standard statements informing users of potential toxicity to non-target plants and, for some formulations, to aquatic organisms due to the presence of petroleum distillates. publications.gc.cacanada.ca
Agricultural Best Practices: Restrictions such as pre-harvest intervals (e.g., 60 days for grain and straw) and plant-back intervals (e.g., 30 days) are mandated to manage residues. canada.ca
Agronomic Practices: Research has demonstrated that conservation agriculture practices can significantly mitigate the environmental impact of this herbicide. The adoption of continuous zero tillage and the retention of crop residues on the soil surface have been shown to increase the dissipation rate of clodinafop-propargyl and enhance the recovery of soil enzyme activities like dehydrogenase and urease. tandfonline.comtandfonline.com
Bioremediation and Advanced Treatment: The identification of bacterial consortia capable of degrading clodinafop-propargyl in soil presents a potential strategy for bioremediation of contaminated sites. researchgate.netbohrium.com For water contamination, advanced oxidation processes, such as using UV light with titanium dioxide (TiO₂) and hydrogen peroxide (H₂O₂), have been shown to be highly effective in degrading the herbicide in aqueous solutions, offering a potential method for treating contaminated water. ijcce.ac.ir
Advanced Research Directions and Future Perspectives
Development of Novel Degradation and Remediation Technologies
The persistence of Clodinafop-Propargyl (B133425) in the environment is a concern, prompting research into effective methods for its removal from soil and water. ijcce.ac.ir
Advanced Oxidation Processes (AOPs) represent a promising and efficient technology for the degradation of recalcitrant organic pollutants like Clodinafop-Propargyl in aqueous solutions. ijcce.ac.irnih.gov These processes are characterized by the generation of highly reactive hydroxyl radicals that can mineralize complex organic compounds. mdpi.com Among various AOPs, photocatalysis involving ultraviolet (UV) light, titanium dioxide (TiO₂), and hydrogen peroxide (H₂O₂) has been shown to be particularly effective. ijcce.ac.irmdpi.com
Research has demonstrated that while UV radiation alone or the UV/TiO₂ combination results in negligible to moderate degradation (34.68%), the synergistic UV/TiO₂/H₂O₂ process can achieve a degradation efficiency of over 98% in just 43 minutes under optimized conditions. ijcce.ac.irijcce.ac.ir This highlights the process's high productivity and cost-effectiveness for treating agricultural wastewater. ijcce.ac.ir The efficiency of the degradation is dependent on several factors, including the initial herbicide concentration, the dose of the TiO₂ catalyst, H₂O₂ concentration, and the reaction time. ijcce.ac.irijcce.ac.ir
| Parameter | Optimal Value |
|---|---|
| Initial Clodinafop-Propargyl Concentration | 4 mg/L |
| TiO₂ Catalyst Dose | 0.15 g/L |
| H₂O₂ Concentration | 89 mg/L |
| Reaction Time for >98% Degradation | 43 minutes |
Bioremediation offers a sustainable and eco-friendly strategy to address soil contamination with Clodinafop-Propargyl. researchgate.netbohrium.com This approach utilizes the metabolic capabilities of microorganisms to break down herbicides into less toxic substances. researchgate.netnih.gov
A significant breakthrough in this area is the use of a bacterial consortium, which has shown superior degradation efficiency compared to individual strains. researchgate.netbohrium.com A study identified a six-member bacterial consortium capable of effectively remediating Clodinafop-Propargyl-contaminated soil. researchgate.netbohrium.com The consortium's activity, measured by CO₂ evolution and residue analysis, resulted in a significant reduction of the herbicide in different soil types. researchgate.netbohrium.com The enzymes required for the complete breakdown of the herbicide were found to be distributed among the different strains in the consortium, demonstrating a collective metabolic pathway. researchgate.netbohrium.com Specifically, the enzyme Maleylacetate reductase, critical for the final steps of degradation, was found exclusively in Pseudomonas aeruginosa, indicating its key role in the consortium. researchgate.netbohrium.com
| Bacterial Strain | Soil Type | Final Herbicide Residue |
|---|---|---|
| Consortium of six strains (including Bacillus subtilis, Bacillus pumilus, Bacillus mojavensis, Bacillus paramycoides, Pseudomonas aeruginosa, and Alcaligenes aquatilis) | Sandy Loam | 0.34% (0.16 mg/kg) |
| Clay Soil | 6.38% (2.99 mg/kg) |
Phytoremediation, the use of plants to clean up pollutants, is another area of active research. Vetiver grass, with its massive and fine root system, has been studied for its ability to absorb Clodinafop-Propargyl from the soil. omicsonline.org Research shows that vetiver grass can uptake the herbicide, with a higher concentration accumulating in the shoots compared to the roots. omicsonline.org
Molecular Basis of Herbicide Selectivity and Resistance Mechanisms
The efficacy of Clodinafop-Propargyl is rooted in its specific mode of action and the biochemical differences between susceptible grass weeds and tolerant broadleaf crops. It is a selective, post-emergence herbicide that belongs to the aryloxyphenoxypropionate (AOPP) group. ijcce.ac.irjindunchemistry.com Its mechanism involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). peptechbio.comnih.gov This enzyme catalyzes a critical step in the biosynthesis of fatty acids, which are essential for cell membrane formation and plant growth. peptechbio.com The selectivity of Clodinafop-Propargyl arises because it specifically targets the plastidic ACCase found in grasses, while the cytosolic ACCase form present in broadleaf crops is insensitive to the herbicide. jindunchemistry.compeptechbio.com
However, the widespread use of ACCase-inhibiting herbicides has led to the evolution of resistance in many weed populations. jindunchemistry.comnih.gov Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov
Target-Site Resistance (TSR): This is the most common mechanism and typically involves mutations in the gene that codes for the ACCase enzyme. nih.gov These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. researchgate.net Several specific mutations have been identified that confer resistance to Clodinafop-Propargyl. For example, an isoleucine-to-leucine substitution has been found to confer resistance. researchgate.netekb.eg Other identified mutations in weed species like Phalaris minor include Ile-1781-Leu, Asp-2078-Gly, and Trp-2027-Cys. mdpi.com
| Mutation | Species | Reference |
|---|---|---|
| Isoleucine-Leucine substitution | Scenedesmus quadricauda | researchgate.netekb.eg |
| Ile-1781-Leu | Phalaris minor | mdpi.com |
| Asp-2078-Gly | Phalaris minor | mdpi.com |
| Trp-2027-Cys | Phalaris minor | mdpi.com |
| Ile-2041-Asn | Phalaris minor | mdpi.com |
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov This can include reduced uptake or translocation of the herbicide, or more commonly, enhanced metabolic detoxification of the herbicide by enzymes such as glutathione (B108866) S-transferases (GSTs) or cytochrome P450 monooxygenases. nih.gov
Integration of Clodinafop-Propargyl into Integrated Weed Management (IWM) Programs
To preserve the utility of Clodinafop-Propargyl and manage resistance, it is essential to integrate its use into a broader Integrated Weed Management (IWM) framework. jindunchemistry.comcroplife.org.au IWM combines multiple control tactics—chemical, cultural, mechanical, and biological—to manage weed populations in a sustainable and economical way. bayer.comvikingcropproduction.com
The evolution of herbicide resistance is a significant threat to modern agriculture. tabrizu.ac.ir Proactive strategies are crucial for delaying the development of weeds resistant to Clodinafop-Propargyl. Key tactics include:
Rotation of Herbicide Modes of Action (MOA): Avoiding the repeated use of herbicides with the same MOA on the same field is the cornerstone of resistance management. croplife.org.aubayer.com Rotating Clodinafop-Propargyl (an ACCase inhibitor, Group 1) with herbicides from different MOA groups disrupts the selection process for resistant individuals. bayer.com
Use of Tank-Mixes: Applying a tank-mix of two or more herbicides with different MOAs that are both effective against the target weed can significantly delay resistance. croplife.org.aufmc.com This strategy makes it less likely for a weed to have resistance to multiple modes of action simultaneously. agriculture.com
Application of Full Recommended Rates: Using herbicides at the robust, recommended label rates ensures high levels of weed control and reduces the number of surviving weeds that could potentially carry resistance traits. croplife.org.au
Controlling Escapes: It is critical to prevent any surviving weeds from setting seed. croplife.org.aubayer.com This can be achieved through spot treatments or mechanical removal, which helps to reduce the weed seed bank and prevent the spread of resistance genes. bayer.com
In addition to chemical rotation, IWM incorporates several alternative control measures that reduce the sole reliance on herbicides:
Cultural Practices: Simple agronomic techniques such as increasing crop seeding rates can enhance the crop's competitive ability against weeds. bcpc.org Delayed sowing can also be used to manage early-emerging weeds with a non-selective burndown herbicide before planting the crop. croplife.org.au
Cover Cropping: Planting cover crops like rye, vetch, or oats during fallow periods can suppress weed germination and growth by competing for light, water, and nutrients, and through the release of allelopathic chemicals. awsjournal.orgisws.org.in
Tillage and Mechanical Control: Strategic tillage can help manage the weed seed bank, while mechanical weeding can be an option in some systems to control escapes. bayer.com
By integrating Clodinafop-Propargyl into these multifaceted IWM programs, its effectiveness can be prolonged, contributing to sustainable crop production systems. bcpc.org
Development of High-Throughput Screening Methods for Efficacy and Resistance Monitoring
The development of high-throughput screening (HTS) methods is crucial for accelerating the discovery of new herbicides and for monitoring the evolution of weed resistance. japsonline.comewadirect.com These methods allow for the rapid testing of thousands of chemical compounds or biological samples, a significant leap from traditional, labor-intensive screening processes. japsonline.comnih.gov For herbicides like clodinafop-propargyl, HTS can be applied to assess efficacy on target weeds and to detect resistant populations early.
HTS methodologies are characterized by their use of automation, robotics, and miniaturization, often employing 96-well or higher-density plates to conduct a large number of tests simultaneously. nih.gov Detection systems commonly include fluorescence, luminescence, and scintillation proximity assays, which offer high sensitivity and convenience. nih.gov
For resistance monitoring, HTS methods can be adapted to quickly test seed samples from various field locations against a range of herbicide concentrations. This allows for the rapid identification of less susceptible or resistant biotypes. nih.gov For example, studies on Avena ludoviciana (wild oat) have identified specific mutations in the ACCase gene that confer resistance to clodinafop-propargyl. nih.gov HTS can be coupled with molecular techniques like PCR-based methods to screen for these known resistance mutations in a large number of samples. nih.gov
Furthermore, in silico methods, such as molecular docking and simulation, are increasingly integrated with HTS. ewadirect.comnih.gov These computational approaches can predict the binding affinity of herbicides to their target enzymes, even in mutated forms, helping to understand resistance mechanisms at a molecular level and to design new, more effective herbicides. nih.gov
Environmental Monitoring and Surveillance of Clodinafop-Propargyl and its Metabolites
Environmental monitoring of herbicides like clodinafop-propargyl and its degradation products is essential for assessing their environmental fate and potential impact. Clodinafop-propargyl itself degrades rapidly in the environment, but its metabolites can be more persistent and mobile. epa.govnih.gov
The primary and most significant metabolite of clodinafop-propargyl is its corresponding acid, clodinafop (B133158) acid (systematic name: (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid), often referred to by its code CGA 193469. epa.govnih.govepa.govnih.gov This acid is considered the main driver of the herbicidal activity and is a key focus of environmental surveillance. Other known metabolites include CGA 193468, CGA 302371, and SYN548912 (P5). nih.govnih.gov The impurity, 3-Chloro-5-fluoro Clodinafop Propargyl, would likely degrade into its own corresponding acid metabolite, though specific studies on its environmental fate are not widely available.
Analytical methods are central to the monitoring and surveillance of these compounds in various environmental matrices such as soil and water. Commonly used techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). epa.govepa.govjst.go.jp These methods are often used in combination with various extraction and clean-up procedures to isolate the target analytes from complex samples. epa.govepa.gov
For instance, one analytical method for soil involves extraction with an acetone-buffer mixture, followed by a cleanup step using a C-18 solid-phase extraction (SPE) cartridge, and subsequent determination by HPLC with a UV detector. epa.gov Another method for soil analysis utilizes extraction with acidic acetone (B3395972) and basic aqueous solutions, followed by methylation of the acid metabolite (CGA 193469) and analysis by GC/MS with selective ion monitoring. epa.gov The limit of quantification for these methods can be as low as 0.030 ppm for CGA 193469. epa.gov
Studies on the environmental fate of clodinafop-propargyl show that it hydrolyzes and degrades rapidly in soil and water. epa.govnih.gov The half-life of the parent compound in soil can be as short as 0.5 to 1.5 days. epa.gov However, its main metabolite, clodinafop acid (CGA 193469), is more persistent, with a reported aerobic soil metabolism half-life of around 33.6 days. epa.gov This metabolite is also highly mobile in soils with low to moderate organic matter, indicating a potential for leaching. epa.govnih.gov In water-sediment systems, clodinafop-propargyl is also rapidly cleaved to clodinafop acid, with a half-life of less than a day for the parent compound and just over 28 days for the acid metabolite. nih.gov
The following tables summarize key data related to the environmental monitoring and fate of clodinafop-propargyl and its primary metabolite.
Table 1: Analytical Methods for Environmental Monitoring
| Compound | Matrix | Analytical Technique | Key Methodological Details | Limit of Quantification (LOQ) |
|---|---|---|---|---|
| Clodinafop-propargyl & Metabolites | Soil | HPLC-UV | Extraction with acetone-buffer, SPE cleanup. epa.gov | Not specified |
| CGA 193469 (Clodinafop acid) | Soil | GC-MS | Extraction, methylation with diazomethane, selective ion monitoring. epa.gov | 0.030 ppm |
| Clodinafop-propargyl | Soil, Wheat Grain & Straw | HPLC-PDA | Extraction with ethyl acetate (B1210297), analysis with a C-18 column. isws.org.in | Not detected at harvest |
Table 2: Environmental Fate and Degradation Half-life
| Compound | Environmental Compartment/Condition | Half-life (DT50) |
|---|---|---|
| Clodinafop-propargyl | Hydrolysis (pH 7) | 2.7 days epa.gov |
| Clodinafop-propargyl | Hydrolysis (pH 9) | 2.2 hours epa.gov |
| Clodinafop-propargyl | Aerobic Soil Metabolism | 0.5 to 1.5 days epa.gov |
| Clodinafop acid (CGA 193469) | Aerobic Soil Metabolism | 33.6 days epa.gov |
| Clodinafop-propargyl | Water-Sediment System | < 1 day nih.gov |
| Clodinafop acid (CGA 193469) | Water-Sediment System | > 28 days nih.gov |
Q & A
Q. What is the synthetic pathway for 3-Chloro-5-fluoro Clodinafop Propargyl?
The synthesis involves two steps:
Step 1 : Reaction of 2,3-difluoro-5-chloropyridine with (R)-2-(4-hydroxyphenoxy)propanoic acid in dimethylformamide (DMF) and sodium hydroxide to form 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid.
Step 2 : Esterification of the intermediate with propargyl bromide in the presence of sodium hydroxide and toluene to yield the final product, 3-Chloro-5-fluoro Clodinafop Propargyl .
Q. What analytical methods are recommended for quantifying residues in crops?
Regulatory assessments, such as those by the EFSA, typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for residue analysis. These methods ensure precise detection of clodinafop-propargyl and its metabolites in plant matrices. Validation parameters (e.g., recovery rates, limit of quantification) must align with SANTE/12682/2019 guidelines .
Q. What are the regulatory endpoints for environmental risk assessment in the EU?
The EFSA identifies key endpoints for clodinafop-propargyl, including:
- DT50 (soil degradation half-life) : ~10–30 days under aerobic conditions.
- Ecotoxicity : Acute toxicity to aquatic organisms (e.g., Daphnia magna LC50 = 0.12 mg/L).
Missing data requirements include long-term soil accumulation studies and effects on non-target arthropods, necessitating further research for regulatory compliance .
Advanced Research Questions
Q. How can split application of clodinafop-propargyl reduce herbicide usage without compromising efficacy?
A field study demonstrated that split application (two sequential doses) at 80% of the recommended dose achieved comparable weed control (Avena ludoviciana) and wheat yield to a single full-dose application. Experimental design involved a factorial randomized complete block design (RCBD) with wheat density (100% vs. 150%) and herbicide application timing. Split application reduced herbicide use by 20% while maintaining efficacy, attributed to prolonged bioavailability and reduced metabolic degradation in weeds .
Q. What mechanisms underlie resistance to clodinafop-propargyl in grass weeds?
Resistance often arises from ACCase gene mutations (e.g., Ile-2041-Asn) that reduce herbicide binding affinity. Greenhouse experiments on Hordeum spontaneum revealed differential tolerance levels among populations, with resistant biotypes showing enhanced metabolic detoxification via cytochrome P450 enzymes. Dose-response assays (e.g., GR50 values) and molecular sequencing are critical for identifying resistance markers .
Q. How do adjuvants enhance the efficacy of clodinafop-propargyl?
Adjuvants like methylated seed oil (MSO) or organosilicon surfactants improve leaf penetration and translocation. A study integrating clodinafop-propargyl with MSO increased control of Phalaris minor by 15–20% under low humidity. Methodologically, adjuvant performance should be tested using standardized bioassays (e.g., OECD Guidelines 227) to quantify synergistic effects .
Q. How to design dose-response experiments for resistant weed biotypes?
Use non-linear regression models (e.g., log-logistic curves) to estimate GR50 (growth reduction) or LD50 (lethal dose) values. A greenhouse study on Avena fatua employed a randomized design with 6–8 herbicide doses (0–200% recommended rate), measuring biomass reduction and ACCase activity. Resistant populations exhibit higher GR50 values, requiring dose adjustments or alternative herbicides .
Q. What data gaps exist in the EU’s regulatory framework for clodinafop-propargyl?
The EFSA highlights missing data on:
- Long-term soil persistence : Required to assess accumulation risks.
- Non-target plant toxicity : Effects on dicotyledonous species in field margins.
- Residue definition in rotational crops : Impacts on subsequent planting cycles. Addressing these gaps mandates multi-season field trials and advanced ecotoxicological modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
